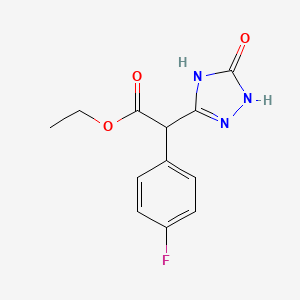
ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for developing new drugs with antifungal, antibacterial, or anticancer properties.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for synthesizing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Affecting cellular pathways involved in growth, metabolism, or apoptosis.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent.
Rufinamide: An anticonvulsant.
Voriconazole: Another antifungal agent.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group and the triazole ring, which may confer unique biological activities and chemical properties.
Biological Activity
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C11H10FN3O3, with a molecular weight of approximately 251.21 g/mol.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular:
- In vitro Studies : this compound was tested against various strains of bacteria. The results indicated moderate to high activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Bacillus cereus | 128 |
Antidiabetic Properties
Recent studies have highlighted the potential of triazole derivatives as α-amylase inhibitors, which are crucial for managing diabetes mellitus. This compound demonstrated notable inhibition of α-amylase activity in vitro:
- Inhibition Assays : The compound exhibited an IC50 value of approximately 25 µM, suggesting a significant capacity to inhibit carbohydrate digestion and thus control blood glucose levels .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study by Patel et al. (2010) synthesized several triazole derivatives and evaluated their antimicrobial activities. This compound was among those tested and showed promising results against Gram-positive bacteria .
- Diabetes Management : In a study focused on the inhibition of α-amylase by triazole compounds, this compound was highlighted for its potential role in managing Type 2 diabetes through enzyme inhibition .
Properties
CAS No. |
1520948-67-7 |
|---|---|
Molecular Formula |
C12H12FN3O3 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C12H12FN3O3/c1-2-19-11(17)9(10-14-12(18)16-15-10)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3,(H2,14,15,16,18) |
InChI Key |
MFZIVDWLHCPFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C2=NNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















